molecular formula C15H18N2O2S B11381629 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11381629
M. Wt: 290.4 g/mol
InChI Key: JNYWCJVGQRGAPR-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of furan, pyrrolidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrrolidine intermediates, followed by their coupling with thiophene-2-carboxylic acid. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide is unique due to its combination of furan, pyrrolidine, and thiophene moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H18N2O2S/c18-15(14-6-4-10-20-14)16-11-12(13-5-3-9-19-13)17-7-1-2-8-17/h3-6,9-10,12H,1-2,7-8,11H2,(H,16,18)

InChI Key

JNYWCJVGQRGAPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CS2)C3=CC=CO3

Origin of Product

United States

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